3-(3-chloro-5-fluorophenyl)morpholine 3-(3-chloro-5-fluorophenyl)morpholine
Brand Name: Vulcanchem
CAS No.: 1270385-67-5
VCID: VC11979735
InChI:
SMILES:
Molecular Formula: C10H11ClFNO
Molecular Weight: 215.7

3-(3-chloro-5-fluorophenyl)morpholine

CAS No.: 1270385-67-5

Cat. No.: VC11979735

Molecular Formula: C10H11ClFNO

Molecular Weight: 215.7

Purity: 95

* For research use only. Not for human or veterinary use.

3-(3-chloro-5-fluorophenyl)morpholine - 1270385-67-5

Specification

CAS No. 1270385-67-5
Molecular Formula C10H11ClFNO
Molecular Weight 215.7

Introduction

Chemical and Physical Properties

Structural Characteristics

3-(3-Chloro-5-fluorophenyl)morpholine consists of a six-membered morpholine ring (containing one oxygen and one nitrogen atom) linked to a benzene ring substituted with chlorine and fluorine. The halogen atoms induce electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions. The molecular structure is depicted below:

Table 1: Key physicochemical properties

PropertyValue
CAS Number1270385-67-5
Molecular FormulaC10H11ClFNO\text{C}_{10}\text{H}_{11}\text{ClFNO}
Molecular Weight215.65 g/mol
DensityNot reported
Melting/Boiling PointsNot reported

Data on melting/boiling points and density remain unavailable in published literature, likely due to proprietary considerations in industrial settings .

Synthesis and Production

StepReagents/Conditions
Epoxide FormationEpichlorohydrin, base (e.g., NaOH)
Morpholine AdditionMorpholine, polar aprotic solvent, 60–80°C

Industrial production may employ continuous flow reactors to enhance yield and purity, though specific details are scarce in open literature .

Chemical Reactivity and Functionalization

Substitution Reactions

Scientific Research Applications

Medicinal Chemistry

3-(3-Chloro-5-fluorophenyl)morpholine serves as a key intermediate in synthesizing TRPM5 agonists, which show promise for treating gastrointestinal motility disorders. For instance, (1R,3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a TRPM5 agonist derived from this scaffold, demonstrated prokinetic effects in murine models .

Materials Science

Incorporating this compound into polymers enhances thermal stability and dielectric properties, making it valuable for electronic materials. Its halogen atoms facilitate cross-linking reactions in epoxy resins .

Mechanism of Action

While 3-(3-chloro-5-fluorophenyl)morpholine itself lacks well-documented biological targets, its derivatives act as TRPM5 channel agonists. TRPM5 activation propagates intracellular calcium signals, stimulating interleukin-25 (IL-25) release and non-neuronal acetylcholine production, which enhances gastrointestinal motility .

Comparison with Structural Analogues

Table 3: Analogues and their distinguishing features

CompoundSubstituentsKey Differences
3-(3-Chloro-4-fluorophenyl)morpholineCl (3), F (4)Altered steric hindrance
3-(3-Chloro-5-bromophenyl)morpholineCl (3), Br (5)Enhanced electrophilicity
3-(3-Chloro-5-methylphenyl)morpholineCl (3), CH₃ (5)Increased hydrophobicity

The 3-chloro-5-fluoro substitution pattern optimizes electronic effects for NAS reactions compared to bulkier bromo or methyl groups .

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